N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-[(4-Methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-containing acetamide derivative characterized by a 4-methylbenzyl group attached to the acetamide nitrogen and a phenylamino substituent at the 2-position of the thiazole ring. The compound’s core structure aligns with pharmacologically active thiazole derivatives, which are known for diverse biological activities, including analgesic, antimicrobial, and anti-inflammatory properties .
The synthesis of analogous compounds typically involves condensation reactions of thioureas or chalcones with acetamide precursors, followed by purification via chromatography and structural validation using spectroscopic methods (e.g., IR, $ ^1 \text{H-NMR} $, mass spectrometry) .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYNEWQIWKBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amidation: The resulting thiazole intermediate is then subjected to amidation with an appropriate amine, such as phenylamine, to form the desired compound.
Reaction Conditions: : The reactions are usually carried out in solvents like ethanol or methanol, with temperatures ranging from room temperature to reflux conditions, depending on the specific steps involved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold for designing new compounds with potential biological activities .
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its potential to inhibit cancer cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods; †Predicted via computational tools.
Pharmacological Activity
- Analgesic Activity: Thiazole derivatives with dihydropyrazole substituents (e.g., compound 8c in ) exhibit significant analgesic activity in tail-immersion assays, attributed to their ability to modulate central nervous system receptors . The target compound’s phenylamino-thiazole moiety may similarly interact with pain pathways.
- Anti-inflammatory Potential: Quinazolinone-thioacetamide hybrids () demonstrate anti-inflammatory activity linked to sulfamoylphenyl groups, suggesting that the target compound’s 4-methylbenzyl substituent could influence analogous pathways .
Research Findings and Implications
Bioactivity Trends: Thiazole derivatives with electron-rich aromatic substituents (e.g., phenylamino, dihydropyrazole) show enhanced analgesic activity compared to simpler analogs, supporting further investigation of the target compound’s efficacy .
Solubility Considerations : The 4-methylbenzyl group may reduce aqueous solubility relative to furan-containing analogs (e.g., ), necessitating formulation optimization for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
